molecular formula C13H12Br2ClNO4S B3004524 Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 113432-89-6

Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B3004524
CAS RN: 113432-89-6
M. Wt: 473.56
InChI Key: MVFWBNDMBREHLR-UHFFFAOYSA-N
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Description

The compound Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemically synthesized molecule that appears to be related to the class of benzothiophene derivatives. Although the specific compound is not directly mentioned in the provided papers, the related structures suggest that it may have been synthesized as part of a broader exploration of benzothiophene compounds with potential pharmacological activities.

Synthesis Analysis

The synthesis of related benzothiophene derivatives typically involves the reaction of precursor molecules under specific conditions to introduce various functional groups to the benzothiophene core. For instance, the synthesis of diastereomeric ethyl 1-benzoyl-6-(bromomethyl)-2,2,2,4-tetraphenyl-3,7-dioxa-2λ5-phosphabicyclo[3.2.0]hept-4-ene-6-carboxylate was achieved by reacting dibenzoylacetylene with ethyl 3-bromopyruvate in the presence of triphenylphosphine in dry ether, yielding a 98% yield of the product . This suggests that the synthesis of the compound may also involve a multi-step reaction with careful selection of reagents and conditions to introduce the bromo, chloroacetyl, and amino groups to the benzothiophene core.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by the presence of a benzene ring fused to a thiophene ring. The specific compound would have additional substituents, such as bromo and chloroacetyl groups, which would influence its three-dimensional conformation and reactivity. The presence of these groups could also affect the compound's ability to interact with biological targets, potentially leading to pharmacological effects.

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions depending on their substituents. For example, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate was converted with nucleophiles into benzothieno[2,3-d]pyrimidine derivatives and other heterocyclic compounds . This indicates that the compound may also be reactive towards nucleophiles, allowing for further chemical modifications and the synthesis of a diverse array of heterocyclic compounds with potential hypnotic activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound would likely be a solid at room temperature, given the similar properties of related benzothiophene derivatives. The presence of bromo and chloroacetyl groups would suggest that the compound is relatively dense and may have a high molecular weight. Its solubility in organic solvents and reactivity would be influenced by these substituents, as well as by the overall molecular structure.

Scientific Research Applications

Synthesis and Therapeutic Potential

Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives have been explored for their potential therapeutic applications. Research has delved into the synthesis of various compounds, investigating their biological activities and therapeutic potential. For instance, studies have synthesized and evaluated the hypoglycemic activity of certain phenylalkyloxiranecarboxylic acid derivatives, revealing remarkable blood glucose-lowering activities in fasted rats (Eistetter & Wolf, 1982). Similarly, the synthesis and antibacterial evaluation of specific tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were conducted, demonstrating protection against E. coli and other gram-negative bacterial pathogenic infections (Santilli et al., 1975).

Pharmacological Characterization

In the realm of pharmacological characterization, compounds like NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor, have been identified. This compound showed promising potential as an anticonvulsant against rodent seizures, indicating its significance in future experiments to elucidate the role of the GABA uptake carrier in the central nervous system (Suzdak et al., 1992).

Insights into Plant Biology

Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate's precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), has also garnered attention. ACC, despite being a simple molecule, may play a significantly underestimated role in plant biology. It has been implicated in numerous functions beyond being the precursor of the plant hormone ethylene. These functions include conjugation to different derivatives, metabolism by bacteria using ACC-deaminase to favor plant growth and lower stress susceptibility, and possibly functioning as a signal itself, independently from ethylene (Van de Poel & Van Der Straeten, 2014).

properties

IUPAC Name

ethyl 6,6-dibromo-2-[(2-chloroacetyl)amino]-7-oxo-4,5-dihydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Br2ClNO4S/c1-2-21-12(20)8-6-3-4-13(14,15)10(19)9(6)22-11(8)17-7(18)5-16/h2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFWBNDMBREHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2=O)(Br)Br)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Br2ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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